molecular formula C23H24N2O4S2 B2993372 N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide CAS No. 896339-40-5

N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide

Cat. No.: B2993372
CAS No.: 896339-40-5
M. Wt: 456.58
InChI Key: GEMXPPJWZPSCNJ-UHFFFAOYSA-N
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Description

N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[(4-methylphenyl)methyl]ethanediamide is a complex organic compound that features a combination of sulfonyl, thiophene, and ethanediamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[(4-methylphenyl)methyl]ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 4-methylbenzenesulfonyl chloride with thiophene-2-yl-ethylamine under basic conditions to form the sulfonamide intermediate. This intermediate is then reacted with 4-methylbenzylamine and ethanediamide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[(4-methylphenyl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the sulfonyl group can produce the corresponding sulfide.

Scientific Research Applications

N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[(4-methylphenyl)methyl]ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[(4-methylphenyl)methyl]ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and thiophene groups can form specific interactions with these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N’-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide
  • N’-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(propan-2-yl)ethanediamide

Uniqueness

N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[(4-methylphenyl)methyl]ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-N'-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S2/c1-16-5-9-18(10-6-16)14-24-22(26)23(27)25-15-21(20-4-3-13-30-20)31(28,29)19-11-7-17(2)8-12-19/h3-13,21H,14-15H2,1-2H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEMXPPJWZPSCNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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